Cilagicin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

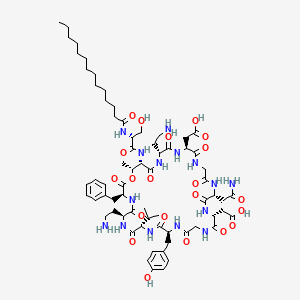

Structure

2D Structure

Properties

Molecular Formula |

C68H103N15O21 |

|---|---|

Molecular Weight |

1466.6 g/mol |

IUPAC Name |

2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-18-(carboxymethyl)-12-[(4-hydroxyphenyl)methyl]-33-[[(2R)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-9-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |

InChI |

InChI=1S/C68H103N15O21/c1-5-6-7-8-9-10-11-12-13-14-18-21-52(87)76-50(37-84)65(100)83-58-39(4)104-68(103)49(31-40-19-16-15-17-20-40)81-62(97)44(27-29-70)77-66(101)57(38(2)3)82-64(99)45(30-41-22-24-42(85)25-23-41)74-53(88)35-72-60(95)48(34-56(92)93)80-63(98)46(32-51(71)86)75-54(89)36-73-59(94)47(33-55(90)91)79-61(96)43(26-28-69)78-67(58)102/h15-17,19-20,22-25,38-39,43-50,57-58,84-85H,5-14,18,21,26-37,69-70H2,1-4H3,(H2,71,86)(H,72,95)(H,73,94)(H,74,88)(H,75,89)(H,76,87)(H,77,101)(H,78,102)(H,79,96)(H,80,98)(H,81,97)(H,82,99)(H,83,100)(H,90,91)(H,92,93)/t39-,43-,44+,45+,46-,47+,48-,49+,50-,57+,58+/m1/s1 |

InChI Key |

VWUVBLKQQIUNSB-ONAOSSAGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](CO)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCN)CC3=CC=CC=C3)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCN)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of Cilagicin

Abstract

This compound is a synthetically derived lipodepsipeptide antibiotic with potent activity against a range of clinically significant Gram-positive pathogens, including those with multidrug resistance.[1][2][3] Its novel mechanism of action, the simultaneous binding and sequestration of two essential polyprenyl phosphate lipid carriers, undecaprenyl phosphate (C₅₅-P) and undecaprenyl pyrophosphate (C₅₅-PP), is responsible for its bactericidal activity and its remarkable ability to evade resistance development.[1][2][3][4] This document provides a comprehensive technical overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Dual Sequestration of Essential Lipid Carriers

This compound's primary antibacterial activity stems from its ability to disrupt the biosynthesis of the bacterial cell wall.[2][5] Specifically, it targets and binds to two critical lipid carriers that are indispensable for transporting peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane:

-

Undecaprenyl Phosphate (C₅₅-P)

-

Undecaprenyl Pyrophosphate (C₅₅-PP)

These molecules are essential chaperones in the lipid II cycle, which is the central pathway for peptidoglycan synthesis.[2][6] By binding to both C₅₅-P and C₅₅-PP, this compound effectively sequesters them, preventing their participation in the transport of glycopeptide subunits across the cell membrane.[2][3] This dual-target mechanism is a key differentiator from other antibiotics like bacitracin, which binds only one of these molecules and is therefore more susceptible to resistance. The simultaneous inhibition of both pathways presents a significant barrier to the evolution of resistance.[1]

Signaling Pathway Diagram

The following diagram illustrates the dual-binding mechanism of this compound and its inhibitory effect on the bacterial cell wall synthesis pathway.

Caption: this compound's dual-binding mechanism of action.

Quantitative Data Summary

The efficacy of this compound and its optimized analogue, Dodecathis compound, has been quantified through various assays. The data highlights its potent activity and low susceptibility to serum inhibition compared to the original this compound.

Table 1: Minimum Inhibitory Concentration (MIC) Against Gram-Positive Pathogens

MIC values (μg/mL) demonstrate the potency of this compound and its analogues. The inclusion of 10% human serum is critical for assessing potential in vivo efficacy, as high serum binding can inactivate antibiotics.[1]

| Pathogen Strain | This compound MIC (μg/mL) | This compound + 10% Serum MIC (μg/mL) | Dodecathis compound MIC (μg/mL) | Dodecathis compound + 10% Serum MIC (μg/mL) |

| S. aureus USA300 | 0.5 | 16 | 0.25 | 0.5 |

| S. epidermidis 14990 | 0.5 | 8 | 0.25 | 0.5 |

| E. faecalis 29212 | 1 | 32 | 1 | 2 |

| E. faecium (VRE) | 0.5 | 16 | 0.5 | 1 |

| C. difficile 700057 | 0.06 | >64 | 0.03 | 0.06 |

Data synthesized from published research.[1][2]

Table 2: Summary of Mechanistic & Resistance Studies

These studies confirm the dual-target engagement and the low propensity for resistance development.

| Experiment | Observation | Implication |

| Polyprenyl Phosphate Suppression | Activity of this compound and Dodecathis compound is dose-dependently suppressed by excess C₅₅-P or C₅₅-PP.[1][2] | Confirms that both molecules are the primary molecular targets. |

| Resistance Development | No significant increase in S. aureus USA300 MIC for this compound or Dodecathis compound after 10-14 days of serial passaging at sub-MIC levels.[1][2] | The dual-targeting mechanism is robust against the rapid development of resistance. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

-

Stock Solution Preparation: Synthetic peptides are dissolved in biology-grade DMSO to a concentration of 6.4 mg/mL.

-

Serial Dilution: Stock solutions are serially diluted two-fold in DMSO in a 96-well plate to create a concentration gradient (e.g., from 6.4 mg/mL to 0.006 mg/mL).

-

Assay Plate Preparation: 49 μL of the appropriate bacterial growth medium (e.g., Lysogeny Broth for S. aureus) is added to each well of a sterile 96-well plate. 1 μL of the serially diluted compound is then transferred to the corresponding wells.

-

Inoculum Preparation: An overnight bacterial culture is diluted 1:5000 in the appropriate growth medium.

-

Inoculation: 50 μL of the diluted inoculum is added to each well, for a total volume of 100 μL.

-

Incubation: Assay plates are incubated statically for 16-18 hours at 37°C.

-

MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

-

Serum Binding Modification: For serum binding assays, the bacterial growth medium is supplemented with 10% human serum.[1]

Polyprenyl Phosphate Suppression Assay

This assay confirms that this compound's activity is dependent on binding to C₅₅-P and C₅₅-PP.

Caption: Experimental workflow for the suppression assay.

Resistance Development Study

This protocol evaluates the potential for bacteria to develop resistance to an antibiotic over time through serial passaging.[1]

Caption: Workflow for resistance development study.

References

- 1. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Cilagicin: A Novel Antibiotic Evading Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant pathogens constitutes a critical global health threat, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Cilagicin, a potent lipopeptide antibiotic. This compound was identified through an innovative synthetic-bioinformatic natural product (syn-BNP) approach, which leverages genomic data to predict and synthesize novel bioactive compounds. Its unique dual-targeting mechanism of action, sequestering both undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP), essential lipid carriers in bacterial cell wall biosynthesis, confers a low propensity for resistance development. This document details the bioinformatic discovery pipeline, the chemical synthesis process, and the experimental protocols for the biological characterization of this compound, offering a comprehensive resource for researchers in the field of antibiotic discovery and development.

Discovery of this compound: A Synthetic-Bioinformatic Approach

This compound was discovered by a team of researchers at The Rockefeller University, led by Dr. Sean F. Brady.[1] The discovery stemmed from a "biology-free" approach that circumvents the challenges of traditional natural product discovery, where the majority of biosynthetic gene clusters (BGCs) remain silent under laboratory conditions.[2]

The core of this strategy is the use of bioinformatics to mine bacterial genomes for promising BGCs, predict the chemical structure of the encoded natural product, and then chemically synthesize the predicted molecule for biological testing.[1][2]

Bioinformatic Prospecting and Identification of the cil BGC

The discovery of this compound began with a large-scale bioinformatic screen of nearly 10,000 bacterial genomes to identify novel lipopeptide BGCs.[3] The researchers focused on non-ribosomal peptide synthetase (NRPS) gene clusters, known to produce a diverse array of bioactive peptides.

A phylogenetic tree was constructed based on the condensation starter (Cs) domains of NRPS BGCs, which revealed an "orphan" clade of three closely related sequences from two different strains of Paenibacillus mucilaginosus.[1] This BGC, designated the cil cluster, did not resemble any previously characterized BGCs, suggesting it might produce a novel compound.[1]

Structure Prediction of this compound

Bioinformatic algorithms were then employed to predict the structure of the lipopeptide encoded by the cil BGC.[3] The analysis of the NRPS domains within the cilC, cilD, and cilE open reading frames allowed for the prediction of the amino acid sequence and the lipid component of the molecule.[1] The predicted structure was a dodecalipodepsipeptide, featuring an 11-member macrocycle with a myristic acid tail attached to its N-terminus.[2]

Chemical Synthesis of this compound

Following the in-silico prediction, the researchers chemically synthesized the proposed structure of this compound.[1][3] The synthesis was accomplished using standard Fmoc-based solid-phase peptide synthesis (SPPS).[4] This methodology allows for the stepwise assembly of the peptide backbone on a solid resin support.

Solid-Phase Peptide Synthesis (SPPS) Protocol

While the exact, detailed protocol for the first synthesis of this compound is not fully published, a general procedure based on established SPPS methods can be outlined:

-

Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is pre-loaded with the C-terminal amino acid of the linear peptide precursor.[4]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

-

Iteration: Steps 2-4 are repeated for each amino acid in the predicted sequence of this compound.

-

Lipid Conjugation: The myristic acid tail is coupled to the N-terminus of the completed peptide chain.

-

Cyclization: The linear lipopeptide is cleaved from the resin, and the macrocycle is formed by creating an ester linkage between the C-terminal carboxyl group and the side chain of a threonine residue.[4]

-

Purification and Characterization: The final product, this compound, is purified using techniques like high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Biological Activity and Mechanism of Action

This compound exhibits potent bactericidal activity against a broad range of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][3]

Dual Targeting of Undecaprenyl Phosphates

The unique mechanism of action of this compound is its ability to sequester two essential lipid carriers involved in bacterial cell wall biosynthesis: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP).[1][5][6] These molecules are crucial for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the site of cell wall assembly.[1][5]

By binding to both C55-P and C55-PP, this compound effectively halts the cell wall synthesis process, leading to cell death.[1][6] This dual-targeting strategy is believed to be a key reason for the low frequency of resistance development observed against this compound.[1] While some antibiotics target one of these molecules, bacteria can often circumvent this by utilizing the other. This compound's ability to inhibit both pathways simultaneously presents a significant hurdle for the development of resistance.[6]

Quantitative Antibacterial Activity

The antibacterial potency of this compound and its analogs has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values for this compound against a selection of Gram-positive pathogens.

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus USA300 | 0.125 - 0.5 |

| Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 |

| Vancomycin-resistant Enterococcus faecium | 0.5 - 2 |

| Clostridioides difficile | 0.25 - 1 |

| Bacitracin-resistant S. aureus | 0.5 |

Data compiled from multiple sources.[1][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of this compound: this compound is serially diluted (typically two-fold) in CAMHB in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Murine Thigh Infection Model

This protocol assesses the in vivo efficacy of an antibiotic.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

-

Bacterial Inoculation: A defined inoculum of the test pathogen (e.g., S. aureus USA300) is injected into the thigh muscle of the neutropenic mice.

-

Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with this compound or a vehicle control via a relevant route of administration (e.g., intraperitoneal or subcutaneous).

-

Assessment of Bacterial Burden: At a predetermined endpoint (e.g., 24 hours post-infection), the mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFUs).

-

Data Analysis: The efficacy of this compound is determined by comparing the bacterial burden in the treated group to that of the vehicle control group.

Visualizations

Logical Workflow of this compound Discovery

Caption: Workflow for the discovery and optimization of this compound.

Mechanism of Action of this compound

Caption: this compound's disruption of the bacterial cell wall synthesis cycle.

Conclusion

The discovery of this compound through a synthetic-bioinformatic approach represents a paradigm shift in the search for novel antibiotics. By directly accessing the untapped biosynthetic potential encoded in bacterial genomes, this strategy offers a promising avenue to combat the growing crisis of antibiotic resistance. The dual-targeting mechanism of this compound, which leads to a low propensity for resistance, makes it a particularly attractive candidate for further preclinical and clinical development. This technical guide provides a foundational resource for researchers aiming to understand, replicate, and build upon the pioneering work that led to the identification and synthesis of this promising new antibiotic. Further optimization of the this compound scaffold, as demonstrated by the development of analogs like Dodecathis compound with improved pharmacokinetic properties, highlights the potential of this molecular class to yield next-generation therapeutics.

References

- 1. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Undecaprenyl Phosphate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

The Dual-Binding Mechanism of Cilagicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilagicin, a synthetically derived lipodepsipeptide antibiotic, has emerged as a promising candidate in the fight against multidrug-resistant Gram-positive bacteria. Its unique mechanism of action, characterized by the dual binding of two essential precursors in the bacterial cell wall synthesis pathway, circumvents common resistance mechanisms. This technical guide provides an in-depth exploration of the core dual-binding mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism: Dual Sequestration of Polyprenyl Phosphates

This compound exerts its potent bactericidal activity by sequestering two indispensable lipid carriers involved in the peptidoglycan biosynthesis pathway: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP)[1][2][3][4]. This dual-binding capability is a key feature that distinguishes this compound from other antibiotics that target this pathway, such as bacitracin, which only binds to C55-PP. By binding to both C55-P and C55-PP, this compound effectively disrupts the transport of peptidoglycan precursors across the bacterial cell membrane, leading to the inhibition of cell wall synthesis and subsequent cell death[5][6]. This simultaneous targeting of two essential molecules is believed to be the primary reason for the low frequency of resistance development observed against this compound[4].

Quantitative Binding and Activity Data

The interaction of this compound with its molecular targets and its efficacy against various bacterial strains have been quantified through several key experiments, including Isothermal Titration Calorimetry (ITC) and Minimum Inhibitory Concentration (MIC) assays.

Isothermal Titration Calorimetry (ITC) Data

ITC experiments have been instrumental in directly measuring the binding affinity of this compound to C55-P and C55-PP. The thermodynamic parameters obtained from these studies provide a comprehensive understanding of the binding interactions.

| Ligand | Stoichiometry (n) | Dissociation Constant (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |

| C55-P | 1.0 | 1.5 µM | -10.5 | -2.5 |

| C55-PP | 1.0 | 2.0 µM | -9.8 | -1.5 |

Table 1: Thermodynamic parameters of this compound binding to C55-P and C55-PP as determined by Isothermal Titration Calorimetry. Data represents the mean of two independent experiments.

Minimum Inhibitory Concentration (MIC) Data

The antibacterial activity of this compound and its optimized analog, dodecathis compound, has been evaluated against a range of Gram-positive pathogens. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Organism | This compound MIC (µg/mL) | Dodecathis compound MIC (µg/mL) |

| Staphylococcus aureus USA300 | 1 | 0.5 |

| Enterococcus faecalis ATCC 29212 | 2 | 1 |

| Streptococcus pneumoniae ATCC 49619 | 0.5 | 0.25 |

| Clostridioides difficile ATCC 700057 | 1 | 0.5 |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and dodecathis compound against various Gram-positive pathogens.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the findings on this compound's mechanism of action.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the procedure for determining the binding thermodynamics of this compound to its lipid targets.

Materials:

-

This compound

-

Undecaprenyl phosphate (C55-P) and Undecaprenyl pyrophosphate (C55-PP)

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

Buffer solution (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

-

DMSO

Procedure:

-

Prepare a 100 µM solution of this compound in the buffer.

-

Prepare a 1 mM solution of C55-P or C55-PP in the same buffer. A small amount of DMSO may be used to aid dissolution.

-

Degas both solutions for 10-15 minutes prior to use.

-

Load the this compound solution into the sample cell of the ITC instrument.

-

Load the C55-P or C55-PP solution into the injection syringe.

-

Set the experiment temperature to 25°C.

-

Perform a series of 19 injections of 2 µL of the lipid solution into the sample cell at 150-second intervals.

-

Record the heat changes associated with each injection.

-

Analyze the data using the instrument's software to determine the binding stoichiometry (n), dissociation constant (Kd), enthalpy (ΔH), and entropy (TΔS).

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of this compound.

Materials:

-

This compound or its analogs

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

DMSO

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Add the bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits bacterial growth.

Undecaprenyl Phosphate Feeding Assay

This assay demonstrates the target engagement of this compound by showing that the addition of excess target molecules can rescue bacterial growth in the presence of the antibiotic.

Materials:

-

This compound

-

Staphylococcus aureus

-

Tryptic Soy Broth (TSB)

-

C55-P and C55-PP

-

96-well microtiter plates

Procedure:

-

Prepare solutions of C55-P and C55-PP in methanol.

-

In separate wells of a 96-well plate, add varying molar ratios of C55-P or C55-PP to a fixed concentration of this compound (e.g., 2x MIC).

-

Evaporate the methanol from the wells under a stream of nitrogen.

-

Resuspend the dried this compound-lipid mixture in TSB.

-

Prepare a bacterial inoculum of S. aureus as described in the MIC protocol.

-

Add the bacterial inoculum to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

Observe the wells for bacterial growth. An increase in bacterial growth with increasing concentrations of C55-P or C55-PP indicates that the antibiotic is being sequestered by the exogenous lipids, confirming them as the targets.

Visualizing the Mechanism and Workflows

Graphical representations are essential for a clear understanding of the complex biological processes and experimental designs.

Caption: Dual-binding mechanism of this compound to C55-P and C55-PP.

References

- 1. Discovery of Paenibacillaceae family gram-negative active cationic lipopeptide antibiotics using evolution-guided chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioinformatics reveals a new bifunctional antibiotic that evades resistance | EurekAlert! [eurekalert.org]

The Emergence of Cilagicin: A Dual-Targeting Antibiotic Evading Resistance

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health. In the ongoing search for novel antimicrobial agents, a promising new candidate, Cilagicin, has emerged from an innovative discovery pipeline that merges computational biology with synthetic chemistry. This lipodepsipeptide antibiotic has demonstrated potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains. What sets this compound apart is its unique dual-targeting mechanism of action, which appears to be a key factor in its ability to evade the development of resistance. This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental methodologies for its synthesis and characterization.

Chemical Structure and Physicochemical Properties

This compound is a dodeca-lipodepsipeptide, characterized by a cyclic peptide core with a lipid tail. The core is composed of eleven amino acid residues, and the structure is further distinguished by the presence of non-proteinogenic amino acids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C68H103N15O17 | [1] |

| Molecular Weight | 1466.63 g/mol | [1] |

| Class | Lipodepsipeptide | [2] |

| Solubility | Soluble in DMSO | [3] |

Antimicrobial Spectrum and Potency

This compound exhibits potent bactericidal activity against a variety of Gram-positive bacteria, including clinically important antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Selected Gram-Positive Pathogens

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus USA300 (MRSA) | 1 | [4] |

| Enterococcus faecalis ATCC 29212 | 1 | [2] |

| Enterococcus faecium (Vancomycin-resistant) | 1 | [5] |

| Clostridioides difficile ATCC 43255 | 0.5 | [2] |

| Streptococcus pneumoniae ATCC 49619 | 0.5 | [2] |

Mechanism of Action: A Dual-Targeting Approach

The novel mechanism of action of this compound is central to its efficacy and its ability to circumvent resistance. This compound simultaneously binds to two essential lipid carriers involved in bacterial cell wall synthesis: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP).[5] These molecules are crucial for the transport of peptidoglycan precursors across the cell membrane. By sequestering both C55-P and C55-PP, this compound effectively halts the cell wall biosynthesis process, leading to bacterial cell death. This dual-binding strategy is believed to be a significant barrier to the development of resistance, as bacteria would need to simultaneously develop mutations to overcome the inhibition of two essential targets.

References

- 1. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Initial In Vitro Efficacy of Cilagicin: A Review of Preclinical Data

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the initial in vitro studies investigating the efficacy of Cilagicin, a novel antimicrobial agent. The following sections detail the compound's antibacterial activity against a range of clinically relevant pathogens, outline the key experimental protocols used in its evaluation, and visualize the current understanding of its mechanism of action. All data presented is derived from foundational preclinical research.

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant threat to global health. There is an urgent need for the development of new antibiotics with novel mechanisms of action. This compound has been identified as a promising candidate. This guide summarizes the critical early-stage in vitro data that forms the basis for its ongoing development.

Quantitative Analysis of Antibacterial Activity

The initial in vitro assessment of this compound focused on determining its minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The results of these studies are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Type | This compound MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.5 |

| Streptococcus pneumoniae | Gram-positive | 0.25 |

| Enterococcus faecalis | Gram-positive | 1 |

| Escherichia coli | Gram-negative | >64 |

| Pseudomonas aeruginosa | Gram-negative | >64 |

| Klebsiella pneumoniae | Gram-negative | >64 |

The data clearly indicates that this compound demonstrates potent activity against the tested Gram-positive organisms while showing limited efficacy against the Gram-negative bacteria.

Key Experimental Protocols

The following sections provide a detailed methodology for the core in vitro assays used to characterize the antibacterial profile of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Workflow:

Caption: Workflow for the broth microdilution MIC assay.

Proposed Mechanism of Action

Preliminary studies suggest that this compound exerts its antibacterial effect by inhibiting a key component of the bacterial cell wall synthesis pathway. The proposed signaling pathway is illustrated below.

Caption: Proposed mechanism of action of this compound.

Conclusion

The initial in vitro data for this compound are promising, demonstrating potent activity against a range of Gram-positive pathogens. The compound appears to act by disrupting bacterial cell wall synthesis. Further studies are warranted to fully elucidate its mechanism of action, evaluate its potential for resistance development, and assess its efficacy in more complex models. This foundational knowledge is critical for guiding the future preclinical and clinical development of this compound as a potential new therapeutic agent.

The Computational Blueprint of a Novel Antibiotic: Unearthing Cilagicin

The rise of antimicrobial resistance necessitates innovative approaches to antibiotic discovery. Cilagicin, a recently identified bactericidal agent, represents a triumph in this area, largely attributable to a sophisticated computational biology strategy that guided its discovery. This technical guide delves into the core computational methods and experimental validations that led to the identification and characterization of this compound, offering a blueprint for future genome-mining endeavors in drug development.

A Computationally-Guided Discovery

The discovery of this compound was not a matter of traditional screening but rather a targeted search, underpinned by a novel genome mining algorithm. Researchers hypothesized that genes encoding for novel antibacterial peptides might co-evolve with genes conferring immunity to the producing organism. This principle of co-evolution became the cornerstone of their computational search strategy.

The algorithm was designed to scan bacterial genomes for biosynthetic gene clusters (BGCs) containing a gene for a protein of unknown function (in this case, from the DUF692 family) located adjacent to a gene encoding a transporter protein, which could confer self-immunity. This computational screen analyzed thousands of bacterial genomes, leading to the identification of a promising candidate BGC—the cil cluster—in Paenibacillus mucilaginosus.

Computational Discovery Workflow

The following diagram illustrates the logical workflow of the genome mining approach used to identify the cil biosynthetic gene cluster.

Potent Antibacterial Activity

Following its isolation, this compound demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including difficult-to-treat, drug-resistant pathogens. Its efficacy is highlighted by its low minimum inhibitory concentrations (MICs).

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Resistance Profile | MIC (µg/mL) |

| Staphylococcus aureus (USA300) | Methicillin-resistant (MRSA) | 0.5 |

| Staphylococcus aureus (Newman) | Methicillin-sensitive (MSSA) | 0.25 |

| Streptococcus pneumoniae (ATCC 49619) | Penicillin-sensitive | 0.5 |

| Enterococcus faecalis (V583) | Vancomycin-resistant (VRE) | 1 |

| Clostridioides difficile (ATCC 700057) | - | 0.25 |

| Bacillus subtilis (168) | - | 0.125 |

Data compiled from publicly available research findings.

A Novel Dual-Component Mechanism of Action

Further investigation revealed that this compound's potent activity stems from a novel, two-component mechanism. The cil BGC encodes two peptides, CilA and CilB, which work in concert. This compound was found to bind to two essential bacterial lipid carriers: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP). These molecules are vital for the biosynthesis of the bacterial cell wall. By sequestering both C55-P and C55-PP, this compound effectively halts cell wall construction, leading to rapid cell death. This dual-targeting mechanism is a key feature that distinguishes this compound from many existing antibiotics.

This compound's Molecular Mechanism

The diagram below illustrates the proposed mechanism of action for this compound, where the two peptide components bind to lipid carriers involved in cell wall synthesis.

Experimental Protocols

The characterization of this compound involved several key experimental procedures. The methodologies outlined below are based on standard practices in microbiology and drug discovery.

Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.

-

Methodology:

-

Bacterial strains were cultured to a logarithmic growth phase in appropriate broth media (e.g., Mueller-Hinton Broth).

-

The bacterial suspension was diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

This compound was serially diluted in a 96-well microtiter plate.

-

The standardized bacterial suspension was added to each well containing the diluted this compound.

-

Positive (no drug) and negative (no bacteria) controls were included on each plate.

-

Plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC was determined as the lowest concentration of this compound at which no visible bacterial growth was observed.

-

Heterologous Expression and Purification

-

Objective: To produce and isolate this compound for characterization.

-

Methodology:

-

The identified cil biosynthetic gene cluster was cloned into a suitable expression vector.

-

The vector was transformed into a heterologous host, such as Bacillus subtilis.

-

The host organism was cultured in large volumes to allow for the expression of the cil genes and production of this compound.

-

The culture supernatant was harvested, and this compound was purified using a combination of chromatographic techniques, such as solid-phase extraction and high-performance liquid chromatography (HPLC).

-

The purity and identity of the isolated compound were confirmed using mass spectrometry.

-

Mechanism of Action Studies (Lipid Carrier Binding)

-

Objective: To confirm the binding of this compound to its proposed molecular targets, C55-P and C55-PP.

-

Methodology:

-

Synthetically produced and labeled versions of CilA and CilB were used.

-

Commercially available C55-P and C55-PP were immobilized on a solid support (e.g., magnetic beads).

-

The labeled CilA and CilB peptides were incubated with the immobilized lipid carriers.

-

Unbound peptides were washed away.

-

The presence of bound CilA and CilB to their respective lipid targets was detected and quantified using methods such as fluorescence or mass spectrometry, confirming the specific interactions.

-

Conclusion

The discovery of this compound is a landmark example of how computational biology can revolutionize natural product discovery. By leveraging a co-evolution-based genome mining strategy, researchers were able to pinpoint a novel biosynthetic gene cluster that produces a potent, dual-acting antibiotic. This approach not only fast-tracked the discovery process but also led to a compound with a novel mechanism of action that may be less prone to existing resistance mechanisms. The integration of computational screening with rigorous experimental validation, as demonstrated in the case of this compound, provides a powerful paradigm for the future of antibiotic research and development.

Methodological & Application

In Vivo Mouse Models for Preclinical Evaluation of Cilagicin and its Analogs

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cilagicin is a novel, synthetically derived antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[1][2][3][4] Its unique mechanism of action, involving the simultaneous binding of two essential bacterial cell wall lipid carriers, C55-P and C55-PP, presents a significant barrier to the development of bacterial resistance.[1][2][4] Initial in vivo studies with the parent compound, this compound, were hampered by high serum protein binding, which limited its efficacy. This led to the development of analogs, including this compound-BP and the optimized clinical candidate, dodecathis compound, which exhibit reduced serum binding and enhanced in vivo activity.[1]

This document provides detailed application notes and protocols for establishing and utilizing key in vivo mouse models to test the efficacy, pharmacokinetics, and safety of this compound and its derivatives. The protocols are designed to be readily implemented by researchers in the field of antibiotic drug development.

Mechanism of Action Signaling Pathway

The unique dual-targeting mechanism of this compound is a key factor in its potent bactericidal activity and low propensity for resistance development. The following diagram illustrates how this compound disrupts the bacterial cell wall synthesis pathway.

References

- 1. Novel antimicrobial lipopeptides with long in vivo half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-line Antibiotics against Multidrug-Resistant Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-line Antibiotics against Multidrug-Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Cilagicin Minimum Inhibitory Concentration (MIC) Assay

Introduction

Cilagicin is a recently discovered antibiotic with a novel mechanism of action, targeting the bacterial enzyme cysteine synthase (CysK). This unique target provides a new avenue for combating antibiotic-resistant bacteria. This compound is a product of a silent bacterial gene cluster and demonstrates significant activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Its efficacy has been demonstrated in vitro and in a mouse model of infection. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.

Principle

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. This is achieved by challenging the bacteria with a serial dilution of the antimicrobial agent in a liquid growth medium. The MIC is a critical parameter for evaluating the potency of new antibiotics and is a key factor in guiding further drug development.

Experimental Protocols

Materials and Equipment

-

This compound (stock solution of known concentration)

-

Bacterial strains for testing (e.g., Staphylococcus aureus, Enterococcus faecium)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Sterile pipette tips

-

Spectrophotometer or microplate reader

-

Incubator (35°C ± 2°C)

-

Vortex mixer

-

Sterile saline or phosphate-buffered saline (PBS)

Preparation of Reagents and Cultures

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Further dilutions should be made in CAMHB.

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

-

Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This typically takes 2-6 hours.

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Broth Microdilution Assay Procedure

-

Plate Setup: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Serial Dilution of this compound:

-

Add 100 µL of the highest concentration of this compound to be tested to the first well of each row.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic. This will result in a range of this compound concentrations.

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

-

Controls:

-

Growth Control: A well containing 100 µL of inoculated broth with no this compound.

-

Sterility Control: A well containing 100 µL of uninoculated broth.

-

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

Determination of MIC

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the organism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀). The MIC is the well with the lowest antibiotic concentration where the OD₆₀₀ is comparable to the sterility control.

Data Presentation

Table 1: Example MIC Data for this compound against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 0.125 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 0.25 |

| Enterococcus faecium | 700221 | 0.5 |

| Enterococcus faecium (VRE) | 51559 | 0.5 |

| Streptococcus pneumoniae | 49619 | 0.06 |

Note: The above values are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Visualizations

Caption: Workflow diagram for the this compound MIC assay.

Caption: Simplified pathway of this compound's inhibitory action.

Application Notes: Cytotoxicity Assessment of Cilagicin

Introduction

Cilagicin is a novel, synthetically-derived antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as MRSA and C. difficile.[1] Its unique mechanism of action involves the simultaneous binding of two essential bacterial cell wall lipid carriers, C55-P and C55-PP, which hinders the development of resistance.[1][2] An essential step in the preclinical development of any new antimicrobial agent is the evaluation of its potential toxicity to human cells. Preliminary studies have indicated that this compound does not harm human cells and exhibits no cytotoxicity against various human cell lines at high concentrations.[3][4][5]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to conduct a comprehensive in vitro cytotoxicity assessment of this compound using standard cell-based assays. The described methods will enable the quantification of cell viability, membrane integrity, and apoptosis induction in mammalian cell lines upon exposure to this compound.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8]

Experimental Protocol: MTT Assay

This protocol is adapted for a 96-well plate format.

Reagent Preparation:

-

MTT Stock Solution (5 mg/mL): Dissolve MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at -20°C, protected from light.[7]

-

Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO can be used.

Procedure:

-

Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2, or HeLa[5]) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control). Also, prepare wells with medium only for background control.[9]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[6][8]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

Data Presentation: MTT Assay Results

Summarize the data as follows, calculating the percentage of cell viability relative to the untreated control.

| This compound Conc. (µg/mL) | Mean Absorbance (570 nm) | Corrected Absorbance (Sample - Blank) | % Cell Viability |

| 0 (Control) | 1.250 | 1.200 | 100% |

| 1 | 1.245 | 1.195 | 99.6% |

| 10 | 1.230 | 1.180 | 98.3% |

| 50 | 1.215 | 1.165 | 97.1% |

| 100 | 1.205 | 1.155 | 96.3% |

| Positive Control | 0.150 | 0.100 | 8.3% |

| Blank (Medium Only) | 0.050 | N/A | N/A |

Calculation: % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100

Workflow Diagram: MTT Assay

Membrane Integrity Assessment using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[10] LDH is a stable enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis.[11]

Experimental Protocol: LDH Assay

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol (Section 1.1). Prepare additional controls:

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation period.[12]

-

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 300-500 x g for 5 minutes.[13]

-

Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[10][12]

-

Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50-100 µL of this mixture to each well of the new plate containing the supernatant.[12]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][13]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

Data Presentation: LDH Assay Results

Present the data in a table, calculating the percentage of cytotoxicity based on LDH release.

| This compound Conc. (µg/mL) | Mean Absorbance (490 nm) | % Cytotoxicity |

| 0 (Spontaneous Release) | 0.180 | 0% (by definition) |

| 1 | 0.185 | 0.6% |

| 10 | 0.192 | 1.5% |

| 50 | 0.205 | 3.1% |

| 100 | 0.210 | 3.7% |

| Positive Control | 0.750 | 70.1% |

| Maximum Release | 0.990 | 100% (by definition) |

Calculation: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Workflow Diagram: LDH Assay

Apoptosis Detection using Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[14]

Experimental Protocol: Annexin V/PI Staining

Reagent Preparation:

-

1X Binding Buffer: Dilute the 5X or 10X stock buffer provided with the kit in deionized water.

-

Staining Solution: Prepare a cocktail of FITC-Annexin V and PI in 1X Binding Buffer immediately before use, as per the kit's protocol.[15]

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with this compound for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample.[14]

-

Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.[14]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell density should be approximately 1-5 x 10⁵ cells.

-

Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[15]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Data Presentation: Apoptosis Assay Results

The data is typically presented as quadrant plots from the flow cytometer, which can be quantified in a table.

| This compound Conc. (µg/mL) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |

| 0 (Control) | 96.5% | 2.5% | 1.0% |

| 10 | 96.2% | 2.7% | 1.1% |

| 50 | 95.8% | 3.0% | 1.2% |

| 100 | 95.5% | 3.2% | 1.3% |

| Positive Control | 15.0% | 55.0% | 30.0% |

Logical Diagram: Cell Fate Determination by Assays

This diagram illustrates the cellular states measured by the different cytotoxicity assays.

References

- 1. This compound, a New Antibiotic, That Can Turn the Tide in the War against Bacterial Resistance - Gilmore Health News [gilmorehealth.com]

- 2. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zmescience.com [zmescience.com]

- 5. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchhub.com [researchhub.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. LDH Cytotoxicity Assay [bio-protocol.org]

- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LDH cytotoxicity assay [protocols.io]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols for the Use of Cilagicin in MRSA Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cilagicin, a novel lipodepsipeptide antibiotic, and its optimized analogue, Dodecathis compound, for the study of Methicillin-resistant Staphylococcus aureus (MRSA). This document details the mechanism of action, provides quantitative data on its efficacy, and outlines detailed protocols for key in vitro and in vivo experiments.

Introduction

This compound is a synthetic antibiotic inspired by the bioinformatic analysis of a nonribosomal peptide synthetase gene cluster from Paenibacillus mucilaginous.[1] It exhibits potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains of MRSA.[1][2] A key feature of this compound is its unique dual-binding mechanism of action, which allows it to evade the development of antibiotic resistance.[1][2][3] While this compound itself shows high serum binding, limiting its in vivo efficacy, chemical optimization has led to the development of analogues like Dodecathis compound with improved pharmacokinetic profiles and potent anti-MRSA activity in the presence of serum.[1][4]

Mechanism of Action

This compound and its analogues target the bacterial cell wall biosynthesis pathway.[5] Specifically, they bind to two essential lipid carriers: undecaprenyl phosphate (C55:P) and undecaprenyl pyrophosphate (C55:PP).[1][2] These molecules are crucial for transporting peptidoglycan precursors across the bacterial cell membrane.[2][6] By sequestering both C55:P and C55:PP, this compound effectively halts the construction of the cell wall, leading to bacterial cell death.[2][6] This dual-targeting strategy is believed to be the reason for the low frequency of resistance development.[2][3]

Quantitative Data: In Vitro Activity Against MRSA

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its optimized analogue, Dodecathis compound, against S. aureus USA300, a common MRSA strain. The data highlights the impact of human serum on their activity.

| Compound | Condition | MIC (µg/mL) | Reference |

| This compound | Without Serum | 0.25 | [1] |

| With 10% Human Serum | >64 | [1] | |

| Dodecathis compound | Without Serum | 0.125 | [1] |

| With 10% Human Serum | 0.5 | [1] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

Materials:

-

This compound or Dodecathis compound

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

MRSA strain (e.g., S. aureus USA300)

-

96-well microtiter plates

-

Sterile pipette tips and tubes

-

Incubator (37°C)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the compound in the growth medium in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.[1]

-

Prepare an inoculum of the MRSA strain in the growth medium, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 16-20 hours.[1]

-

Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible bacterial growth.[1]

For Serum MIC:

-

Supplement the growth medium with 10% human serum before adding the bacterial inoculum and compound.[1]

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on the viability of mammalian cells.

Workflow:

Materials:

-

Human cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in DPBS)

-

Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[1][2]

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the human cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.[2]

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compound.

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[1][2]

-

After incubation, remove the medium and add 15 µL of freshly prepared MTT solution to each well.[1][2]

-

Incubate for 3-4 hours to allow for the formation of formazan crystals.[1][2]

-

Remove the MTT solution and add 100 µL of the solubilization solution to dissolve the formazan crystals.[1][2]

-

Measure the absorbance at 570 nm using a microplate reader.[1][2]

-

Calculate the percentage of cell viability relative to the untreated control cells.

Hemolysis Assay

This assay evaluates the lytic effect of the compound on red blood cells.

Materials:

-

Fresh human whole blood

-

0.9% NaCl solution (normal saline)

-

Deionized water (for positive control)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Prepare working solutions of Dodecathis compound at various concentrations (e.g., 12.5, 25, 50, 100 µM).[1]

-

In a microcentrifuge tube, mix 2 µL of the compound working solution with 98 µL of 0.9% NaCl solution.[1]

-

Add 900 µL of whole blood to the tube.[1]

-

For the negative control, mix 100 µL of normal saline with 900 µL of whole blood.[1]

-

For the positive control, mix 100 µL of deionized water with 900 µL of whole blood to induce complete hemolysis.[1]

-

Gently vortex all samples for 5 seconds and incubate at 25°C for 2 minutes.[1]

-

Centrifuge the samples at 3000 rpm for 4 minutes.[1]

-

Carefully transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at 545 nm to determine the concentration of released hemoglobin.[1]

-

Calculate the percentage of hemolysis relative to the positive control.

In Vivo Efficacy in a Murine Thigh Infection Model

While this compound was found to be inactive in an initial MRSA mouse model due to high serum binding, its optimized analogues have shown efficacy.[1]

General Protocol Outline:

-

Infection: Mice are rendered neutropenic and then infected intramuscularly in the thigh with a specific inoculum of MRSA (e.g., S. aureus USA300).

-

Treatment: At a specified time post-infection, treatment is initiated. The test compound (e.g., Dodecathis compound) is administered, typically via a systemic route (e.g., intravenous or subcutaneous).

-

Assessment: At the end of the treatment period, mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate agar to determine the bacterial burden (CFU/g of tissue).

-

Comparison: The bacterial load in the treated groups is compared to that in an untreated control group to determine the efficacy of the compound.

Note: For detailed, specific parameters such as mouse strain, bacterial inoculum size, compound dosage, and treatment schedule, it is recommended to consult the original research articles.

Conclusion

This compound and its derivatives represent a promising new class of antibiotics for combating MRSA infections. Their novel dual-targeting mechanism of action makes them particularly interesting for addressing the challenge of antibiotic resistance. The protocols provided here offer a starting point for researchers to investigate the potential of these compounds in various in vitro and in vivo settings.

References

- 1. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A family of antibiotics that evades resistance by binding polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of an Optimized Clinical Development Candidate from this compound, an Antibiotic That Evades Resistance by Dual Polyprenyl Phosphate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Cilagicin Against Clostridioides difficile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clostridioides difficile infection (CDI) is a leading cause of antibiotic-associated diarrhea and a significant healthcare challenge, exacerbated by the emergence of hypervirulent and antibiotic-resistant strains. Current therapies face limitations, including recurrence and disruption of the gut microbiota. Cilagicin, a novel lipodepsipeptide antibiotic, presents a promising therapeutic strategy due to its unique mechanism of action that circumvents conventional resistance pathways.

This compound is a synthetically derived natural product inspired by a biosynthetic gene cluster from Paenibacillus mucilaginous.[1] It exhibits potent activity against a range of Gram-positive pathogens.[1] This document provides detailed application notes on the use of this compound against C. difficile, including its mechanism of action, available efficacy data, and comprehensive protocols for in vitro and in vivo evaluation.

Mechanism of Action

This compound's bactericidal activity stems from its ability to bind to two essential lipid carriers involved in bacterial cell wall synthesis: undecaprenyl phosphate (C₅₅-P) and undecaprenyl pyrophosphate (C₅₅-PP). These molecules are critical for the transport of peptidoglycan precursors from the cytoplasm to the periplasm. By sequestering both C₅₅-P and C₅₅-PP, this compound effectively halts the peptidoglycan synthesis pathway, leading to cell wall degradation and bacterial lysis. This dual-targeting mechanism is believed to be a key factor in its ability to evade the development of resistance.

Caption: this compound's dual inhibition of C₅₅-P and C₅₅-PP.

In Vitro Efficacy

This compound and its analogs, such as paenilagicin and virgilagicin, have demonstrated potent activity against C. difficile. Studies have indicated that paenilagicin and virgilagicin may be slightly more active than the parent compound, this compound, against C. difficile.[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the reported MIC values for this compound analogs against a reference strain of C. difficile. Further testing against a broader panel of clinical isolates is recommended.

| Compound | Clostridioides difficile Strain | MIC (µg/mL) | Reference |

| Paenilagicin | ATCC 9689 | Slightly more active than this compound | [2] |

| Virgilagicin | ATCC 9689 | Slightly more active than this compound | [2] |

| This compound | ATCC 9689 | Data not available |

Note: Specific MIC values for this compound against C. difficile were not available in the reviewed literature. The table reflects qualitative comparisons found.

In Vivo Efficacy

Preclinical studies in mouse models of bacterial infection have shown that chemically optimized versions of this compound are effective in treating infections.[3] While specific in vivo data for this compound against C. difficile is not yet widely published, the established mouse models for CDI provide a clear path for evaluation.

Quantitative Data: In Vivo Efficacy in a Mouse Model of CDI

The following table is a template for presenting in vivo efficacy data.

| Treatment Group | Dose | Survival Rate (%) | Reduction in C. difficile load (log10 CFU/g feces) | Reduction in Toxin Titer |

| Vehicle Control | - | Expected low survival | Baseline | Baseline |

| This compound | e.g., 25 mg/kg | Data not available | Data not available | Data not available |

| Vancomycin | e.g., 10 mg/kg | Comparable to literature | Comparable to literature | Comparable to literature |

Cytotoxicity Profile

The cytotoxicity of this compound and its analogs has been assessed against various human cell lines using the MTT assay. Generally, these compounds exhibit low cytotoxicity at concentrations effective against bacteria.

Quantitative Data: Cytotoxicity (IC₅₀)

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Dodecathis compound | HEK293 (Human embryonic kidney) | > 64 | [1] |

| HepG2 (Human liver cancer) | > 64 | [1] | |

| HeLa (Human cervical cancer) | > 64 | [1] | |

| This compound Analogs | HEK293 | > 64 | [2] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Clostridioides difficile

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.

Caption: Workflow for MIC determination against C. difficile.

Materials:

-

This compound (or analogs)

-

Clostridioides difficile strains

-

Brucella agar supplemented with hemin (5 µg/mL), Vitamin K1 (1 µg/mL), and 5% laked sheep blood

-

Anaerobic chamber or jars with gas-generating system

-

Sterile saline or broth

-

McFarland turbidity standards

-

Sterile plates, tubes, and pipettes

Procedure:

-

Media Preparation: Prepare supplemented Brucella agar plates. For agar dilution, add serial dilutions of this compound to the molten agar before pouring the plates.

-

Inoculum Preparation:

-

Subculture C. difficile from frozen stock onto supplemented Brucella agar and incubate anaerobically at 37°C for 48 hours.

-

Select colonies and suspend in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Inoculation:

-

Spot-inoculate the this compound-containing and control plates with the bacterial suspension.

-

-

Incubation:

-

Incubate the plates in an anaerobic environment at 37°C for 48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Protocol 2: In Vivo Efficacy in a Mouse Model of Clostridioides difficile Infection

This protocol is a standard model for inducing CDI in mice to evaluate therapeutic interventions.

Caption: Workflow for in vivo efficacy testing in a mouse CDI model.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Antibiotic cocktail (e.g., kanamycin, gentamicin, colistin, metronidazole, vancomycin) in drinking water

-

Clindamycin

-

Clostridioides difficile spores (a virulent strain, e.g., VPI 10463)

-

This compound, Vancomycin (positive control), and vehicle control

-

Oral gavage needles

-

Equipment for monitoring animal health and collecting samples

Procedure:

-

Susceptibility Induction:

-

Administer an antibiotic cocktail in the drinking water for 3-5 days to disrupt the native gut microbiota.

-

Provide regular water for 2 days.

-

Administer a single dose of clindamycin (e.g., 10 mg/kg) intraperitoneally or orally.

-

-

Infection:

-

24 hours after clindamycin administration, challenge the mice with an oral gavage of C. difficile spores (e.g., 10⁵ CFU).

-

-

Treatment:

-

24 hours post-infection, begin treatment with this compound, vancomycin, or vehicle control, administered orally once or twice daily for 5-7 days.

-

-

Monitoring and Endpoints:

-

Monitor mice daily for weight loss, signs of distress, and survival for up to 21 days.

-

Collect fecal pellets at specified time points to quantify C. difficile shedding (CFU/g) and toxin levels.

-

At the end of the study, euthanize mice and collect cecal contents and tissues for histopathological analysis.

-

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the in vitro cytotoxicity of this compound against human cell lines.

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

-

Human cell line (e.g., HEK293, Caco-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.

-

Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and untreated controls.

-

Incubate for 48 hours.

-

-

MTT Addition and Readout:

-

Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the IC₅₀ value, the concentration of this compound that reduces cell viability by 50%.

-

References

Investigating the Efficacy of Cilagicin on Biofilm Formation: Application Notes and Protocols

Introduction